1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.
Substitution: Various substituents can be introduced or replaced on the benzimidazole or pyrazole rings, leading to derivatives with different properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique properties may find applications in materials science and catalysis.
Mechanism of Action
The mechanism by which 1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar compounds include other benzimidazole and pyrazole derivatives, such as:
- 1H-benzimidazole-2-yl-4-benzyl-3-methyl-1H-pyrazol-5-ol
- 1H-benzimidazole-2-yl-4-(4-methylbenzyl)-3-methyl-1H-pyrazol-5-ol
Compared to these compounds, 1-(1H-benzimidazol-2-yl)-4-(4-tert-butylbenzyl)-3-methyl-1H-pyrazol-5-ol is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-[(4-tert-butylphenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H24N4O/c1-14-17(13-15-9-11-16(12-10-15)22(2,3)4)20(27)26(25-14)21-23-18-7-5-6-8-19(18)24-21/h5-12,25H,13H2,1-4H3,(H,23,24) |
InChI Key |
MDNSHYJQDYTGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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